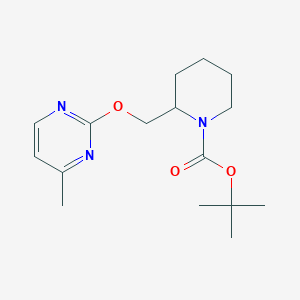

2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound featuring a tert-butyl carbamate group and a pyrimidinyloxymethyl substituent. This molecule is cataloged under reference code 10-F089893 by CymitQuimica and is notable for its role as a pharmaceutical intermediate . Its structural framework—a piperidine core with a tert-butyl carbamate and heteroaromatic substituents—is common in medicinal chemistry for modulating pharmacokinetic properties or serving as a synthetic precursor for bioactive molecules.

Properties

IUPAC Name |

tert-butyl 2-[(4-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-12-8-9-17-14(18-12)21-11-13-7-5-6-10-19(13)15(20)22-16(2,3)4/h8-9,13H,5-7,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOSTGNHJYEUNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)OCC2CCCCN2C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, also known as tert-Butyl 4-(((4-methylpyrimidin-2-yl)oxy)methyl)piperidine-1-carboxylate, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: C16H25N3O3

- Molecular Weight: 307.39 g/mol

- CAS Number: 1261230-13-0

- Boiling Point: Approximately 431.2 °C

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an inhibitor of various kinases, particularly those involved in cancer and autoimmune diseases. The following sections detail specific findings related to its activity.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the piperidine and pyrimidine rings can significantly influence biological activity. For instance, the introduction of different substituents on the pyrimidine ring has been shown to enhance potency against specific targets.

Table 1: Summary of SAR Findings

| Compound Variant | Substituent | Activity (IC50) | Target |

|---|---|---|---|

| Compound A | -CH3 | 50 nM | ITK |

| Compound B | -Cl | 30 nM | BTK |

| Compound C | -F | 45 nM | ERK5 |

Pharmacological Studies

-

Inhibition of Kinases:

- The compound has been evaluated for its inhibitory effects on Tec family kinases, particularly interleukin-2-inducible kinase (ITK) and Bruton tyrosine kinase (BTK). These kinases are critical in the signaling pathways of hematopoietic malignancies and autoimmune disorders.

- A study demonstrated that certain derivatives exhibited potent inhibition with IC50 values in the nanomolar range, suggesting strong potential as therapeutic agents against related diseases .

-

Antiproliferative Activity:

- In vitro studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, compounds with a specific aryl substitution displayed significant antiproliferative effects against ITK-high Jurkat and CEM cell lines .

- The selectivity of these compounds for ITK over other kinases was also assessed, highlighting their potential for targeted therapy.

Case Studies

Case Study 1: ITK and BTK Inhibition

In a comprehensive study focusing on new small molecules targeting ITK and BTK, several derivatives of the compound were synthesized and evaluated. Compounds with methyl and chloro substitutions showed enhanced potency compared to the parent compound. The most active derivatives achieved IC50 values below 50 nM against both ITK and BTK, indicating their promise as therapeutic candidates for hematological malignancies .

Case Study 2: Pharmacokinetic Properties

A pharmacokinetic study involving mouse models revealed that certain derivatives had favorable absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, one derivative demonstrated an oral bioavailability of approximately 42%, which is significant for further development into clinical candidates .

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its potential applications in drug discovery and development. Its structure, featuring a piperidine ring and a pyrimidine moiety, suggests possible interactions with biological targets, making it a candidate for further investigation in therapeutic contexts.

Case Studies

- Antiviral Activity : Research has indicated that compounds with similar structures exhibit antiviral properties, particularly against RNA viruses. The presence of the pyrimidine ring may enhance binding affinity to viral enzymes, potentially leading to effective inhibitors.

- Antidepressant Properties : Some studies have explored the role of piperidine derivatives in modulating neurotransmitter systems, suggesting that this compound could influence serotonin or norepinephrine pathways, relevant in treating depression.

Synthesis of Bioactive Molecules

The tert-butyl ester functionality allows for easy modification and derivatization, enabling chemists to synthesize various bioactive molecules. This characteristic is essential in the field of organic synthesis where flexibility in chemical modifications is crucial.

Synthetic Pathways

- Reactions : The compound can be synthesized through various methods including:

- Nucleophilic substitution reactions involving piperidine derivatives.

- Coupling reactions with activated esters or amines to yield diverse derivatives for biological testing.

Pharmacological Studies

Pharmacological investigations are ongoing to assess the efficacy and safety profiles of this compound. Early-stage studies often focus on:

- In vitro assays : These include cell viability assays, receptor binding studies, and enzyme inhibition tests.

- In vivo models : Animal studies are essential for understanding pharmacokinetics and pharmacodynamics.

Structure-Activity Relationship (SAR) Studies

Understanding how structural variations affect biological activity is critical in medicinal chemistry. The presence of the methyl group on the pyrimidine ring can influence lipophilicity and bioavailability, making SAR studies vital for optimizing lead compounds.

Potential Biological Activities

| Activity Type | Description |

|---|---|

| Antiviral | Potential inhibitors for RNA viruses |

| Antidepressant | Modulation of neurotransmitter systems |

| Enzyme Inhibition | Possible targets include proteases and kinases |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Key Structural and Functional Insights

Substituent Effects on Lipophilicity :

- The chloro-methyl derivative (C₁₆H₂₄ClN₃O₃) exhibits higher lipophilicity (XLogP3: 3.5) compared to the target compound, likely due to the chlorine atom’s hydrophobic nature .

- In contrast, the nitro-pyridine analog (C₁₆H₂₃N₃O₅) has a higher topological polar surface area (64.6 Ų), suggesting enhanced solubility in polar solvents .

Synthetic Utility :

- The tert-butyl carbamate group is a common protective moiety in multistep syntheses. For example, tert-butyl (1-acetylpiperidin-4-yl)carbamate is a precursor in the synthesis of kinase inhibitors, as described in a 2023 European patent .

- Ethoxy and methylthio groups in C₁₈H₂₉N₃O₄S may improve metabolic stability, making such analogs attractive for drug development .

Discontinuation of the Target Compound :

- The discontinuation of 2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester may reflect industry shifts toward analogs with optimized properties, such as the chloro-methyl or ethoxy-methylthio derivatives .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 2-(4-Methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction yields be improved?

Methodology :

- Stepwise synthesis : A common approach involves coupling a pyrimidine derivative (e.g., 4-methyl-2-hydroxypyrimidine) with a piperidine intermediate (e.g., tert-butyl piperidine-1-carboxylate) via an alkylation reaction. For example, using a base like NaOH in dichloromethane under reflux conditions can facilitate ether bond formation .

- Yield optimization : Adjusting stoichiometry (e.g., 1.2–1.5 equivalents of pyrimidine derivative), temperature control (40–60°C), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) can enhance yields to >80% .

Q. Q2. How can the structural integrity and purity of the compound be validated after synthesis?

Methodology :

- Analytical techniques :

- NMR : Use - and -NMR to confirm the presence of the tert-butyl group (δ ~1.4 ppm for , 28–30 ppm for ) and pyrimidine protons (δ 6.5–8.5 ppm) .

- HPLC-MS : Monitor purity (>95%) using reversed-phase C18 columns with acetonitrile/water mobile phases and electrospray ionization (ESI-MS) for molecular ion verification .

Q. Q3. What are the recommended storage conditions to ensure compound stability?

Methodology :

- Store at –20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl ester group. Avoid exposure to strong oxidizing agents (e.g., peroxides), which may degrade the piperidine ring .

Advanced Research Questions

Q. Q4. How can enantioselective synthesis of chiral analogs of this compound be achieved?

Methodology :

- Chiral catalysis : Utilize phase-transfer catalysts (e.g., cinchona alkaloid derivatives) during alkylation steps to induce asymmetry. For example, tert-butyl 2-phenyl-2-thiazoline-4-carboxylate analogs have been synthesized with >90% enantiomeric excess (ee) using (R)- or (S)-BINOL-based catalysts .

- Resolution techniques : Combine kinetic resolution (e.g., enzymatic hydrolysis with lipases) and chiral HPLC (Chiralpak AD-H column) to isolate enantiomers .

Q. Q5. How can contradictory data in spectroscopic characterization (e.g., unexpected NMR shifts) be resolved?

Methodology :

- Variable Temperature (VT) NMR : Perform VT-NMR experiments (e.g., –40°C to 60°C) to detect dynamic processes (e.g., rotameric equilibria) affecting peak splitting .

- Computational modeling : Compare experimental -NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G*) to validate assignments .

Q. Q6. What strategies mitigate toxicity risks during in vitro biological assays?

Methodology :

- Handling protocols : Use fume hoods, nitrile gloves, and closed systems for weighing/dissolving. Refer to hazard codes (e.g., H315 for skin irritation, H319 for eye damage) and safety measures (P305+P351+P338 for eye exposure) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal and incinerate organic residues at >800°C .

Q. Q7. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

Methodology :

- Analog synthesis : Modify the pyrimidine (e.g., 4-fluoro or 4-chloro substituents) or piperidine (e.g., N-methylation) moieties. For example, tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate analogs have shown enhanced target binding in kinase assays .

- Biological testing : Use SPR (surface plasmon resonance) for affinity measurements and molecular docking (AutoDock Vina) to predict binding modes .

Data Analysis and Experimental Design

Q. Q8. How should researchers design dose-response studies for this compound in cellular models?

Methodology :

- Dose range : Start with 0.1–100 μM concentrations, based on IC values of structurally related piperidine derivatives (e.g., IC = 5–20 μM for kinase inhibitors) .

- Controls : Include vehicle (DMSO ≤0.1%) and positive controls (e.g., staurosporine for apoptosis assays). Use triplicate wells and nonlinear regression (GraphPad Prism) for curve fitting .

Q. Q9. What analytical methods are suitable for detecting degradation products under accelerated stability conditions?

Methodology :

- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Analyze via UPLC-PDA (photodiode array) to track degradation kinetics .

- Mass spectrometry : Use high-resolution LC-QTOF-MS to identify hydrolyzed products (e.g., piperidine-1-carboxylic acid from tert-butyl ester cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.